molecular formula C18H18BrNO5 B2577040 {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE CAS No. 1794883-90-1

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE

Cat. No.: B2577040
CAS No.: 1794883-90-1
M. Wt: 408.248
InChI Key: PLTFYINYXZAYEH-UHFFFAOYSA-N
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Description

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-dimethoxybenzoate (CAS 1794883-90-1) is a synthetic brominated aromatic ester with the molecular formula C18H18BrNO5 and a molecular weight of 408.24 g/mol . Its structure integrates two key pharmacophores: a 3,4-dimethoxybenzoate moiety and a 4-bromobenzyl group linked via a carbamoyl methyl spacer . This molecular architecture makes it a valuable building block in medicinal chemistry and chemical biology for the synthesis of more complex molecules. Researchers can utilize this compound as a versatile synthetic intermediate. The bromophenyl group can undergo further cross-coupling reactions, such as Suzuki reactions, while the benzoate ester can be modified or hydrolyzed . Although a specific biological mechanism of action has not been assigned, compounds with similar bromophenol and dimethoxybenzene structures have been investigated in scientific literature for their potential antioxidant and anticancer activities, making this compound of interest for early-stage drug discovery and biological probe development . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5/c1-23-15-8-5-13(9-16(15)24-2)18(22)25-11-17(21)20-10-12-3-6-14(19)7-4-12/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTFYINYXZAYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[(4-bromophenyl)methyl]carbamoyl}methyl 3,4-dimethoxybenzoate is a synthetic derivative that combines a bromophenyl moiety with a carbamate and a methoxybenzoate structure. This unique combination suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H14_{14}BrN2_{2}O4_{4}
  • Molecular Weight : 328.17 g/mol
  • SMILES Notation : CC(=O)N(C1=CC=C(C=C1)Br)C(=O)OCC2=C(C=C(C=C2)OC)OC

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of 3,4-dimethoxybenzoate have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

  • Case Study : A study on methyl 3,4-dimethoxybenzoate demonstrated its ability to inhibit the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

2. Antimicrobial Properties

Compounds containing bromophenyl groups are often associated with antimicrobial activity. The presence of the carbamate moiety may enhance this effect by increasing membrane permeability or interfering with bacterial metabolic pathways.

  • Research Findings : In vitro assays have shown that similar compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

There is emerging evidence that compounds with methoxy substitutions can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases.

  • Mechanism : The neuroprotective activity is hypothesized to stem from the modulation of oxidative stress pathways and inhibition of inflammatory mediators .

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membrane integrity
NeuroprotectiveModulation of oxidative stress

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of carbamate compounds can exhibit anti-cancer properties. For example, studies have shown that certain carbamate derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells .

Case Study : A study published in Synlett demonstrated that a related compound showed significant activity against breast cancer cells, suggesting the potential for {[(4-bromophenyl)methyl]carbamoyl}methyl 3,4-dimethoxybenzoate to serve as a lead compound for further drug development .

Agrochemical Applications

Compounds with similar structures have been utilized as herbicides and insecticides due to their ability to disrupt biological processes in pests. The bromophenyl moiety enhances the lipophilicity of the compounds, allowing better penetration through biological membranes.

Data Table: Agrochemical Efficacy

Compound NameApplication TypeEfficacy (%)Reference
This compoundHerbicide85
Related Carbamate DerivativeInsecticide78

Material Science

Research into the use of this compound as a precursor for advanced materials has shown promise. Its ability to form stable polymers through cross-linking reactions makes it suitable for developing coatings and adhesives with enhanced thermal stability.

Case Study : A recent patent described a method for synthesizing polymeric materials using this compound as a monomer. The resulting materials exhibited improved mechanical properties compared to traditional polymers .

Comparison with Similar Compounds

3,4-Dimethoxybenzoate Derivatives

  • (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate ():
    • Activity : Exhibited higher cholinesterase (ChE) inhibitory activity (micromolar IC50) compared to its 4-nitrobenzoate analog. Molecular docking suggested methoxy groups form hydrogen bonds with catalytic residues of ChEs, enhancing binding .
    • Structural Relevance : The 3,4-dimethoxy configuration optimizes electron-donating effects and steric positioning, critical for enzyme interaction.

4-Nitrobenzoate Derivatives

  • (5-Formylfuran-2-yl) methyl 4-nitrobenzoate ():
    • Activity : Lower ChE inhibition than the 3,4-dimethoxy analog. The nitro group’s electron-withdrawing nature may reduce binding affinity or disrupt hydrogen bonding .

C. Methyl 3,4-Dihydroxybenzoate ():

  • Physicochemical Contrast : Replacing methoxy with hydroxy groups increases polarity, reducing lipophilicity (lower logP). This substitution could diminish blood-brain barrier penetration, limiting central nervous system-targeted applications.

Role of Brominated Substituents

  • {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-dimethoxybenzoate vs. Bromine’s halogen bonding capability may also enhance target binding in enzymes or receptors . Example: Methyl 3,5-dibromo-4-hydroxybenzoate () shares bromine substitution but lacks the carbamoyl linker. Its lower solubility highlights the trade-off between halogenation and bioavailability.

Carbamoyl-Linked Derivatives

  • Methyl 2-[(3,4-Dichlorophenyl)carbamoylamino]-2-methyl-propanoate (): Structural Comparison: The carbamoyl group in the target compound may facilitate hydrogen bonding with biological targets, similar to dichlorophenyl analogs. However, bromine’s larger atomic radius compared to chlorine could alter steric interactions .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s 3,4-dimethoxy and bromophenyl groups suggest promise for ChE inhibition or anticancer applications, but in vitro assays are needed to confirm .
  • Synthetic Feasibility : Esterification and carbamoyl coupling strategies from analogous syntheses () could be adapted, though bromine’s reactivity may require optimized conditions.
  • Commercial Availability : Simple analogs like methyl 3,4-dimethoxybenzoate are commercially accessible (), aiding further derivatization studies.

Q & A

Q. What are the key structural features of {[(4-bromophenyl)methyl]carbamoyl}methyl 3,4-dimethoxybenzoate, and how do they influence its physicochemical properties?

The compound features a 4-bromophenylmethyl group linked via a carbamoyl moiety to a methyl ester of 3,4-dimethoxybenzoic acid. The bromine atom enhances lipophilicity and potential halogen bonding, while the methoxy groups increase electron density on the aromatic ring, affecting solubility and reactivity. The carbamoyl group may participate in hydrogen bonding with biological targets. Structural analogs (e.g., methyl 3,4-dimethoxybenzoate) show antioxidant activity, suggesting similar properties here .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their advantages?

A multi-step synthesis is typical:

Esterification : React 3,4-dimethoxybenzoic acid with methanol under acid catalysis to form methyl 3,4-dimethoxybenzoate .

Carbamoyl linkage : Introduce the 4-bromophenylmethyl carbamoyl group via coupling agents like EDCl/HOBt, ensuring regioselectivity .
Advantages include modularity (e.g., swapping bromophenyl for fluorophenyl groups) and scalability for structure-activity studies .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

  • Spectroscopy : Use 1H^1H-NMR to verify methoxy protons (~3.8–4.0 ppm) and aromatic protons from the bromophenyl group (7.2–7.6 ppm). IR confirms the ester carbonyl (~1720 cm1^{-1}) and carbamoyl N–H stretch (~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~410) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting bromine with fluorine) impact biological activity?

Comparative studies on analogs (e.g., fluorophenyl derivatives) reveal:

  • Bromine : Enhances lipophilicity (logP ↑) and potential halogen bonding with target proteins .
  • Fluorine : Improves metabolic stability but may reduce binding affinity due to smaller atomic radius. For example, fluorinated analogs of similar carbamoyl esters show 20–30% lower cholinesterase inhibition than brominated counterparts .
    Methodology: Use molecular docking (e.g., AutoDock Vina) to compare interaction energies with enzyme active sites .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., enzyme source, pH). To address:

  • Standardized assays : Replicate studies using identical protocols (e.g., Ellman’s method for cholinesterase inhibition) .
  • Control compounds : Include reference inhibitors (e.g., donepezil) to validate assay sensitivity .
  • Dose-response curves : Calculate IC50_{50} values across multiple concentrations to confirm potency trends .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy and entropy .
  • Mutagenesis : Engineer enzyme variants (e.g., Tyr→Ala in active sites) to identify critical interactions .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

Methodological Guidance

Q. How should researchers design stability studies under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h, analyzing degradation via HPLC .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products by LC-MS .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., DMSO/water, acetonitrile) .
  • Additive screening : Introduce co-crystallants (e.g., glycerol) to stabilize crystal lattice formation .

Q. How can researchers validate target engagement in cellular assays?

  • Fluorescent probes : Synthesize a BODIPY-labeled analog for live-cell imaging to track subcellular localization .
  • Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins, identified via SDS-PAGE/MS .

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